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Compound of Interest

Compound Name: 3-ethenyl-1-methylpyrrolidin-3-ol

Cat. No.: B6202525

An In-depth Technical Guide to 1-Methyl-3-
pyrrolidinol

Disclaimer: A comprehensive literature search for "3-ethenyl-1-methylpyrrolidin-3-ol" did not
yield any specific information on its synthesis, properties, or biological activity. This document
provides a detailed review of the closely related and structurally similar compound, 1-methyl-3-
pyrrolidinol, for which a significant body of literature is available. This guide is intended for
researchers, scientists, and drug development professionals.

Introduction to 1-Methyl-3-pyrrolidinol

1-Methyl-3-pyrrolidinol, also known as N-methyl-3-pyrrolidinol, is a heterocyclic organic
compound. It exists as a racemic mixture and as two distinct enantiomers, (R)-(-)-1-methyl-3-
pyrrolidinol and (S)-(+)-1-methyl-3-pyrrolidinol. This compound serves as a crucial building
block and intermediate in the synthesis of various pharmaceutical compounds and fine
chemicals.[1] Its utility is particularly noted in the preparation of novel anticholinergic drugs.[2]
The pyrrolidinol scaffold is of significant interest in medicinal chemistry due to its presence in a
wide array of biologically active molecules.[3]

Quantitative Data
Chemical and Physical Properties
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The chemical and physical properties of 1-methyl-3-pyrrolidinol and its enantiomers are
summarized in the table below.

Racemic 1- (R)-(-)-1- (S)-(+)-1-
Property Methyl-3- Methyl-3- Methyl-3- Reference(s)
pyrrolidinol pyrrolidinol pyrrolidinol
CAS Number 13220-33-2 104641-60-3 104641-59-0 [4][5][6]
Molecular
CsH11NO CsH11NO CsH11NO [41151[6]
Formula
Molecular Weight  101.15 g/mol 101.15 g/mol 101.15 g/mol [41[5][6]
Colorless to light
Clear colorless to
Appearance o orange to yellow - [21[7]
pale yellow liquid o
liquid
- , 50-52°C @ 1 50-52°C @1
Boiling Point 181-182 °C [21[81[9]
mmHg mmHg
) 0.921g/mLat25 0.921g/mLat25 0.993 g/mL at 25
Density [21181eel
°C °C °C
Refractive Index
1.464 1.464 1.466 [2]18][9]
(n2°/D)
Optical Activity -7° (c=1% in +6° (c=1in
- [91[10]
([a]?°/D) chloroform) chloroform)
Flash Point 70 °C (159 °F) 70 °C (158 °F) 88.9 °C (192 °F) [8][9][10]
Purity =295% =>98% 95% [1][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-methyl-3-
pyrrolidinol.
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Spectrum Type Data Availability Reference(s)
1H NMR Available [10]

13C NMR Available [10]

Mass Spectrum (EI) Available [1]

FTIR Available [5]

Experimental Protocols: Synthesis of 1-Methyl-3-
pyrrolidinol

Several synthetic routes for the preparation of 1-methyl-3-pyrrolidinol have been reported. The
following sections detail the experimental protocols for some of the key methods.

Method 1: Synthesis from 1,4-Dichloro-2-butanol and
Methylamine

This method involves the cyclization of 1,4-dichloro-2-butanol with methylamine.[2][11]

Protocol:

A 40 wt% agueous solution of methylamine (250 g) is charged into a 500 mL four-necked
flask and cooled to 10 °C in an ice-water bath.[8]

e While stirring, 1,4-dichloro-2-butanol (102 g) is added dropwise, maintaining the temperature
below 15 °C. The addition takes approximately 15 minutes.[8]

e The reaction mixture is then transferred to a 500 mL autoclave. The autoclave is sealed and
the pressure is adjusted to 1.0 + 0.1 MPa.[8]

e The mixture is heated to 120 °C and stirred for about 10 hours. The reaction progress is
monitored by Gas Chromatography (GC) until the disappearance of the starting material.[8]

 After the reaction is complete, the mixture is cooled to room temperature.[11]
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e Sodium hydroxide (110 g) is added in batches, which leads to the release of a large amount
of methylamine gas. The temperature is controlled to stay below 50 °C. A significant amount

of white solid precipitates.[8]
e The mixture is stirred for 1 hour and then filtered.[11]

e The filtrate is allowed to separate into layers. The upper organic phase is treated with
ethanol (100 mL) and anhydrous magnesium sulfate (18 g) and stirred for 2-3 hours.[11]

o The mixture is filtered again, and the filtrate is concentrated under reduced pressure to yield

a yellow, transparent, oily liquid.[11]

e The crude product is purified by vacuum distillation to obtain colorless and transparent 1-

methyl-3-pyrrolidinol.[11]

Yield: 64.8% Purity: 99.3% (HPLC)[11]

1,4-Dichloro-2-butanol

1. NaOH addition
2. Filtration
3. Extraction & Drying
4. Concentration

1. 10-15°C, dropwise addition
2. Autoclave, 1.0 MPa, 120°C, 10h

Vacuum Distillation

1-Methyl-3-pyrrolidinol

Methylamine (40% aq.)

Click to download full resolution via product page

Caption: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol.

Method 2: Synthesis from Malic Acid and Methylamine

This is a multi-step synthesis that starts from malic acid and involves a ring-closure reaction

followed by reduction.[8]
Protocol:

Step 1: Synthesis of the Intermediate Compound Il
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e Malic acid (compound I) and a 40% aqueous solution of methylamine (compound Il) are
added to a suitable solvent such as chlorobenzene or xylene in a reaction vessel.[8]

e The mixture is stirred at 15 °C for 30 minutes.[8]

e The reaction is then heated to reflux, and a water separation reaction is carried out for 10-14
hours.[8]

 After cooling, the solvent is removed by concentration, and a second solvent is added for
recrystallization to obtain the intermediate compound 111.[8]

Step 2: Reduction to 1-Methyl-3-pyrrolidinol

e Areducing agent (e.g., sodium borohydride, potassium borohydride) and tetrahydrofuran are
added to a reaction vessel under an inert atmosphere and cooled.[8]

o Dimethyl sulfate is added dropwise, followed by a heat preservation reaction.[8]

o A mixed solution of the intermediate compound lll, trimethyl borate, and tetrahydrofuran is
then added dropwise.[8]

e The reaction is carried out with temperature control to yield 1-methyl-3-pyrrolidinol.[8]

Malic Acid

Intermediate Compound I1I

Reflux in Xylene
(Water separation)

Methylamine

1-Methyl-3-pyrrolidinol

THF, Trimethyl borate,
Dimethyl sulfate

Reducing Agent
(e.g., NaBH4)

Click to download full resolution via product page

Caption: Multi-step synthesis of 1-Methyl-3-pyrrolidinol from Malic Acid.

Method 3: Reductive Amination of (3R)-pyrrolidin-3-ol
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This method is an example of reductive amination to introduce the N-methyl group.[3]
Protocol:

e (3R)-pyrrolidin-3-ol (60.1 g), 93% paraformaldehyde (23.4 g, 1.05 equivalents), methanol
(300.1 g), and 5% platinum on carbon (3.7 g, water-containing) are mixed in a reaction
vessel.[3]

e The mixture is reacted at 20 °C for 6.1 hours under a hydrogen pressure of 0.4 to 0.5 MPa.
The disappearance of the starting material is confirmed by gas chromatography.[3]

» To the reaction solution, a secondary amine such as diethylamine (2.5 g) is added.[3][7]

o The mixture is further reacted at 20 °C for 3.5 hours under a hydrogen pressure of 0.4 to 0.5
MPa.[3][7]

» After the reaction is complete, the platinum on carbon catalyst is removed by filtration and
washed with methanol.[7]

o The filtrate and washings are concentrated. Toluene is added to the concentrate, and the
mixture is concentrated again to give an oil.[7]

e The oil is purified by distillation to give (3R)-1-methylpyrrolidin-3-ol.[7]

Yield: 93% Purity: 99.5%[12]

(3R)-pyrrolidin-3-ol

Paraformaldehyde
5% PY/C, Hz2

. § . 20°C, - . o -
Addition of Diethylamine 0.4-0.5 MPa Ha Filtration & Concentration Distillation (3R)-1-Methylpyrrolidin-3-ol

Methanol, 20°C,
0.4-0.5 MPa Hz2
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Caption: Synthesis of (3R)-1-Methylpyrrolidin-3-ol via Reductive Amination.

Biological Activity and Applications

The primary application of 1-methyl-3-pyrrolidinol is as a versatile synthetic intermediate in the
pharmaceutical industry.[9] It is a key component in the synthesis of various biologically active
molecules. For instance, it is used in the asymmetric synthesis of constrained (-)-S-adenosyl-L-
homocysteine (SAH) analogs which act as DNA methyltransferase inhibitors.[10] It is also a
reactant for the preparation of diaryl acylaminopyrimidines as adenosine A2A antagonists and
for the synthesis of analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase.[10]
Researchers utilize this compound to enhance the efficacy and safety profiles of therapeutic
agents, particularly in the areas of neuropharmacology and anti-inflammatory research.[1]

Conclusion

While no direct literature is available for "3-ethenyl-1-methylpyrrolidin-3-ol," the related
compound, 1-methyl-3-pyrrolidinol, is a well-characterized and synthetically important
molecule. This guide has provided a summary of its chemical and physical properties,
spectroscopic data, and detailed experimental protocols for its synthesis. Its role as a key
intermediate in the development of various therapeutic agents highlights its significance in
medicinal chemistry and drug discovery. The provided synthetic workflows and quantitative
data offer a valuable resource for researchers working with this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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